1-(4-Bromo-3-chlorophenyl)piperidin-2-one
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Overview
Description
1-(4-Bromo-3-chlorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 4-bromo-3-chlorophenyl group
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloroaniline and piperidin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission or cell signaling.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)piperidin-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one and 3-bromo-1-(4-fluorophenyl)piperidin-2-one share structural similarities.
Properties
Molecular Formula |
C11H11BrClNO |
---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11BrClNO/c12-9-5-4-8(7-10(9)13)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |
InChI Key |
UYAYTVPGEMLMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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